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Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanamine

CAS No.: 74877-07-9

Cat. No.: B1306573

Get Quote

Executive Summary & Molecular Context
1-(3,4-Dichlorophenyl)ethanamine (CAS: 39959-67-6 for racemate; 150025-93-7 for S-

isomer) is a primary amine often utilized as a chiral building block in the synthesis of

neurotransmitter reuptake inhibitors. Its structural integrity is defined by a chiral center at the

benzylic position and a specific 3,4-dichloro substitution pattern on the aromatic ring.

This guide provides a definitive reference for validating this compound, distinguishing it from

regioisomers (e.g., 2,4-dichloro analogs) and identifying common impurities.
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Property Detail

IUPAC Name 1-(3,4-Dichlorophenyl)ethanamine

Molecular Formula

Molecular Weight 190.07 g/mol

Monoisotopic Mass
189.01 g/mol (

)

Chirality Contains one stereocenter (C1)

Mass Spectrometry (MS): The Isotopic Fingerprint
The mass spectrum of this molecule provides the most immediate confirmation of the

halogenation pattern.

Electron Impact (EI) Characteristics
In EI-MS (70 eV), the molecule exhibits a distinct fragmentation pathway driven by the stability

of the amine radical cation.

Key Diagnostic Signals:

Molecular Ion Cluster (

): The presence of two chlorine atoms creates a characteristic isotope pattern.

m/z 189 (

):

(Relative Intensity: ~100%)

m/z 191 (

):

(Relative Intensity: ~65%)
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m/z 193 (

):

(Relative Intensity: ~10%)

Note: This 9:6:1 ratio is the definitive signature of a dichloro-substituted molecule.

Base Peak (m/z 44):

Mechanism:

-Cleavage.[1][2]

Explanation: The bond between the benzylic carbon and the aromatic ring is cleaved, or

more commonly for

-methyl amines, the bond between the benzylic carbon and the aromatic ring is retained
less frequently than the loss of the aromatic ring to form the iminium ion

.

Observation: A dominant peak at m/z 44 (

) is observed, corresponding to the aliphatic amine fragment.

Tropylium Ion Analog (m/z 159/161/163):

Loss of the amine fragment (

or

) leads to a dichlorobenzyl cation, which rearranges to a dichlorotropylium ion.

Fragmentation Pathway Diagram
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Molecular Ion (M+)
m/z 189/191/193
(Radical Cation)

α-Cleavage

Base Peak
m/z 44

[CH3-CH=NH2]+
Dominant Pathway

Neutral Loss:
3,4-Cl2-Phenyl Radical

Click to download full resolution via product page

Caption: Primary fragmentation pathway in EI-MS showing the formation of the base peak at

m/z 44 via alpha-cleavage.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is utilized primarily to confirm the functional groups (primary amine) and

the substitution pattern (aromatic chlorides).

Frequency (

)
Vibration Mode Structural Assignment

3350 - 3280 N-H Stretch

Primary amine (

). Often appears as a weak

doublet.

3000 - 3100
C-H Stretch (

)
Aromatic ring protons.

2960 - 2850
C-H Stretch (

)

Methyl (

) and Methine (

) groups.

1580, 1470 C=C Ring Stretch Aromatic skeletal vibrations.

800 - 600 C-Cl Stretch

Diagnostic: Strong bands in

the fingerprint region indicating

aryl chlorides.
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Technical Insight: In the hydrochloride salt form, the N-H region broadens significantly (2800–

3200

) due to ammonium (

) stretching bands, often obscuring C-H stretches.

Nuclear Magnetic Resonance (NMR)
NMR provides the connectivity map. The following data represents the Free Base in

.

NMR (Proton)
Reference: TMS at 0.00 ppm
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Shift (

ppm)
Multiplicity Integration Assignment Interpretation

7.43
Doublet (

)
1H Ar-H (C2)

Meta-coupling to

H6; deshielded

by Cl.

7.38
Doublet (

)
1H Ar-H (C5)

Ortho-coupling to

H6.

7.18

Doublet of

Doublets (

)

1H Ar-H (C6)
Coupled to both

H5 and H2.

4.10
Quartet (

)
1H CH-NH2

Benzylic

methine.

Distinctive chiral

center signal.

1.50 Broad Singlet 2H -NH2

Exchangeable

with

. Shift is

concentration/pH

dependent.

1.36
Doublet (

)
3H -CH3

Methyl group

coupled to the

methine.

NMR (Carbon)
Decoupled
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Shift (

ppm)
Assignment Type

147.5 C1 (Quaternary)
Ipso-carbon (attached to alkyl

group).

132.6 C3 (Quaternary) Attached to Chlorine.

130.5 C4 (Quaternary) Attached to Chlorine.

130.3 C5 (CH) Aromatic methine.

127.8 C2 (CH) Aromatic methine.

125.4 C6 (CH) Aromatic methine.

50.8 CH-NH2
Benzylic carbon (Chiral

center).

25.6 -CH3 Methyl carbon.

Analytical Workflow & Logic
The following diagram illustrates the logical decision tree for confirming the identity of 1-(3,4-
Dichlorophenyl)ethanamine in a research setting.
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Unknown Sample

Step 1: Mass Spec (EI)
Check m/z 189

Isotope Pattern?
9:6:1 (M : M+2 : M+4)

No (Reject)

Step 2: 1H NMR (CDCl3)
Check Connectivity

Yes (Cl2 confirmed)

Aromatic Region:
ABX Pattern (3H)?

Aliphatic Region:
Quartet (~4.1) + Doublet (~1.4)

Yes

CONFIRMED:
1-(3,4-Dichlorophenyl)ethanamine

Yes

Click to download full resolution via product page

Caption: Analytical logic flow for validating the target molecule using MS and NMR checkpoints.
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Experimental Protocols
Sample Preparation for NMR
Objective: Obtain high-resolution spectra without solvent interference.

Selection: Ensure the sample is in the Free Base form. If the sample is a Hydrochloride salt,

perform a mini-workup:

Dissolve 10 mg salt in 1 mL

and add 1 drop of 40% NaOD. Extract with 0.6 mL

. Use the organic layer.

Dissolution: Dissolve ~5-10 mg of the free base oil/solid in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane).

Acquisition:

1H: 16 scans, 1 second relaxation delay.

13C: 512 scans minimum to resolve quaternary carbons (C-Cl).

GC-MS Method
Objective: Purity assessment and fragmentation analysis.

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program: 60°C (hold 1 min)

20°C/min

280°C (hold 3 min).

Inlet: 250°C, Split 20:1.
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Detector: MS Source 230°C, Quad 150°C. Scan range 35-300 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426
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